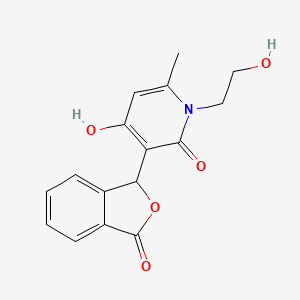

4-hydroxy-1-(2-hydroxyethyl)-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one

Description

4-Hydroxy-1-(2-hydroxyethyl)-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one (CAS: 879623-12-8) is a heterocyclic compound with the molecular formula C₁₆H₁₅NO₅ and a molecular weight of 301.294 g/mol . Its structure comprises a pyridin-2(1H)-one core substituted with a 2-hydroxyethyl group, a methyl group at position 6, and a 3-oxo-1,3-dihydroisobenzofuran-1-yl moiety at position 3.

Properties

IUPAC Name |

4-hydroxy-1-(2-hydroxyethyl)-6-methyl-3-(3-oxo-1H-2-benzofuran-1-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-9-8-12(19)13(15(20)17(9)6-7-18)14-10-4-2-3-5-11(10)16(21)22-14/h2-5,8,14,18-19H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDLQCQDVJVUJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCO)C2C3=CC=CC=C3C(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Hydroxy-1-(2-hydroxyethyl)-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one, also known by its IUPAC name, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H15NO5

- Molecular Weight : 301.298 g/mol

- CAS Number : 879623-12-8

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. Research indicates that it may exhibit:

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential free radical scavenging capabilities.

- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains.

- Antitumor Activity : Potential inhibition of cancer cell proliferation has been observed in vitro.

Biological Activity Overview

1. Antioxidant Studies

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant properties. This suggests potential applications in preventing oxidative stress-related diseases.

2. Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/ml and 64 µg/ml respectively. This positions the compound as a candidate for further development in antimicrobial therapies.

3. Antitumor Activity

Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound inhibited cell proliferation with an IC50 value of approximately 10 µM. Mechanistic studies suggest that this may involve apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Structural Analogs from the Same Series

The compound 4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydroisobenzofuran-1-yl)pyridin-2(1H)-one (CAS: 879623-06-0, BH50010) shares the pyridinone core and isobenzofuranone substituent but lacks the 2-hydroxyethyl group. This absence reduces its molecular weight to 257.241 g/mol and likely decreases hydrophilicity compared to the target compound .

Key Differences :

- Molecular Weight : The hydroxyethyl group increases the molecular weight by ~44 g/mol, which may affect pharmacokinetic properties in biological systems.

Analogs with Modified Heterocyclic Cores

The compound (S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one () replaces the pyridinone core with a phthalazinone ring. Structural analysis reveals:

- Dihedral Angles: The phthalazinone derivative exhibits near-perpendicular arrangements between its aromatic rings (dihedral angles of 88.6° and 86.5°), leading to a non-planar geometry .

- Solid-State Interactions: This compound forms a 3D network via aza- and oxa-heterocycle interactions, a feature that may differ in the target compound due to its pyridinone core and hydroxyethyl substituent .

Functional Group Variations

The compound 3-(benzyloxy)-1-(2-hydroxyethyl)pyridin-2(1H)-one () shares the 2-hydroxyethyl-substituted pyridinone core but replaces the isobenzofuranone group with a benzyloxy moiety. This modification:

- Synthetic Routes: Both compounds utilize hydroxyethylation steps, but the target compound’s synthesis likely involves coupling with an isobenzofuranone precursor, whereas the benzyloxy analog employs benzyl protection .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solid-State Behavior: The isobenzofuranone moiety in the target compound may facilitate intermolecular interactions similar to those observed in (S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one, though the pyridinone core’s planarity could lead to distinct packing arrangements .

- Synthetic Challenges : The hydroxyethyl group’s introduction (as seen in ) requires careful protection-deprotection strategies to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.